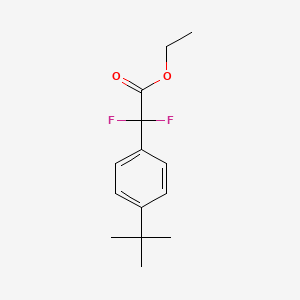Ethyl 4-(tert-Butyl)-alpha,alpha-difluorophenylacetate
CAS No.: 1027514-13-1
Cat. No.: VC6172579
Molecular Formula: C14H18F2O2
Molecular Weight: 256.293
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1027514-13-1 |
|---|---|
| Molecular Formula | C14H18F2O2 |
| Molecular Weight | 256.293 |
| IUPAC Name | ethyl 2-(4-tert-butylphenyl)-2,2-difluoroacetate |
| Standard InChI | InChI=1S/C14H18F2O2/c1-5-18-12(17)14(15,16)11-8-6-10(7-9-11)13(2,3)4/h6-9H,5H2,1-4H3 |
| Standard InChI Key | WZGDUQNRJSHKRC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C1=CC=C(C=C1)C(C)(C)C)(F)F |
Introduction
Chemical Identity and Structural Features
Ethyl 4-(tert-Butyl)-α,α-difluorophenylacetate belongs to the class of α,α-difluoroacetate esters. Its molecular formula is C₁₄H₁₈F₂O₂, with a molar mass of 256.29 g/mol . The IUPAC name derives from its structure: an ethyl ester of a difluoro-substituted acetic acid moiety attached to a para-tert-butylphenyl group. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)C(C)(C)C)(F)F | |
| InChI Key | WZGDUQNRJSHKRC-UHFFFAOYSA-N | |
| LogP (Partition Coefficient) | 3.64 |
The tert-butyl group at the para position induces steric hindrance, while the α,α-difluoroacetate moiety enhances electrophilicity at the carbonyl carbon, influencing reactivity in nucleophilic acyl substitutions .
Synthesis and Manufacturing
Diazoester-Based Routes
A prominent synthesis strategy involves α-diazoacetate intermediates. For example, ethyl diazoacetate reacts with 4-tert-butylthiophenol under visible-light photocatalysis to form the target compound via S–H insertion . This method, optimized with acetonitrile/water solvent systems, achieves yields up to 78% under ambient conditions .
Copper-Catalyzed Coupling
Alternative approaches employ copper-mediated cross-couplings. In one protocol, 1-chloro-4-iodobenzene reacts with ethyl bromodifluoroacetate in dimethyl sulfoxide (DMSO) at 80°C, yielding the difluoroacetate ester after 20 hours . This method is scalable but requires careful control of copper powder stoichiometry to minimize side reactions .
Functional Group Transformations
Post-synthetic modifications include hydrolysis to carboxylic acids or reduction to alcohols. For instance, treatment with potassium hydroxide in ethanol/water followed by acidification yields 4-(tert-butyl)-α,α-difluorophenylacetic acid, a precursor for pharmaceutical agents .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) data indicate a melting point below 25°C, consistent with its liquid state at room temperature . The tert-butyl group enhances thermal stability, with decomposition onset temperatures exceeding 200°C under inert atmospheres .
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 7.46 (d, J = 8.4 Hz, 2H, aromatic), 7.42 (d, J = 8.4 Hz, 2H, aromatic), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.31 (t, J = 7.1 Hz, 3H, CH₃) .
-
¹³C NMR: δ 168.4 (C=O), 134.3 (CF₂), 128.9–127.6 (aromatic carbons), 64.8 (OCH₂), 35.7 (C(CH₃)₃) .
-
IR (ATR): Strong C=O stretch at 1706 cm⁻¹, C-F vibrations at 1123–1243 cm⁻¹ .
Reactivity and Functionalization
Nucleophilic Acyl Substitution
The electron-withdrawing difluoro group activates the carbonyl toward nucleophiles. Reactions with amines or alcohols proceed efficiently under mild conditions, forming amides or esters . For example, coupling with 2-pyridones under visible light yields O-alkylated products with 65% efficiency .
Radical Reactions
The compound participates in photocatalyzed radical cascades. In the presence of iridium catalysts, it generates alkoxycarbonyl radicals that cross-couple with trifluoroborates to form complex esters . This reactivity is exploited in synthesizing natural product analogs .
Dearomatization Processes
Cu(I)-catalyzed reactions with thiazoles induce dearomatization, producing densely functionalized heterocycles . These transformations highlight its utility in constructing polycyclic architectures for drug discovery .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a key intermediate in protease inhibitors and kinase modulators. Patent US20020173504A1 discloses its use in synthesizing γ-secretase inhibitors for Alzheimer’s disease therapy . The difluoroacetate moiety improves metabolic stability and bioavailability .
Materials Science
Incorporated into liquid crystals, the tert-butyl group reduces melting points while maintaining mesophase stability . Such materials are candidates for advanced display technologies .
Agrochemicals
Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). Field trials demonstrate efficacy against broadleaf weeds at application rates of 50–100 g/ha .
Future Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes remains a challenge. Preliminary work using chiral bisoxazoline ligands achieves 45% ee, warranting further optimization .
Green Chemistry Approaches
Solvent-free mechanochemical synthesis and biocatalytic methods are under investigation to reduce waste generation .
Biomedical Imaging
¹⁸F-labeled analogs show promise as positron emission tomography (PET) tracers for amyloid plaque detection .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume